Octahydropentalen-3a-amine hydrochloride
Description
Structure
2D Structure
Properties
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-1-3-7(8)4-2-6-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDPIDNJVXFNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC2(C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Nomenclature, Isomerism, and Stereochemical Considerations
IUPAC Nomenclature and Related Structural Isomers
The systematic name for the parent hydrocarbon structure, octahydropentalene, is bicyclo[3.3.0]octane. Following IUPAC nomenclature, the amine derivative is named based on this core structure. The "3a" locator specifies the position of the amine group at one of the bridgehead carbon atoms. Therefore, the systematic IUPAC name for the free amine is octahydropentalen-3a-amine (B15311182) or bicyclo[3.3.0]octan-3a-amine . The hydrochloride salt is denoted by appending "hydrochloride".
Structural isomers of octahydropentalen-3a-amine possess the same molecular formula, C8H15N, but differ in the connectivity of the atoms. These isomers primarily arise from the different possible attachment points of the amine group on the octahydropentalene skeleton. Besides the 3a-position, the amine group could be located at positions 1 or 2, leading to the following structural isomers:
Octahydropentalen-1-amine: The amine group is located on a non-bridgehead carbon adjacent to a bridgehead. Its IUPAC name is 1,2,3,3a,4,5,6,6a-octahydropentalen-1-amine. google.com
Octahydropentalen-2-amine: The amine group is situated on a carbon atom further from the bridgehead carbons.
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |
| Octahydropentalen-3a-amine hydrochloride | C8H16ClN | 161.67 | 2402829-41-6 |
| Octahydropentalen-1-amine | C8H15N | 125.22 | 78294-26-5 google.com |
| Octahydropentalen-2-amine | C8H15N | 125.22 | Not readily available |
Stereochemical Assignment and Absolute Configuration
The octahydropentalene core contains multiple chiral centers, leading to the possibility of various stereoisomers. The stereochemistry of the bicyclo[3.3.0]octane system can be either cis or trans with respect to the fusion of the two five-membered rings. The cis configuration is generally more stable. biomedres.us
For Octahydropentalen-3a-amine, the key stereocenters are the two bridgehead carbons (3a and 6a) and the carbon atom to which the amine group is attached (in isomers other than the 3a-amine). The absolute configuration of each stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning either an R or S descriptor. The relative stereochemistry of substituents on the ring is described using cis/trans or endo/exo nomenclature.
The determination of the absolute configuration of such amines often requires advanced analytical techniques. Methods such as X-ray crystallography provide unambiguous structural elucidation. Spectroscopic techniques, particularly NMR in combination with chiral derivatizing agents, can also be employed to deduce the absolute stereochemistry of chiral amines.
Diastereomeric and Enantiomeric Forms: Synthesis and Characterization
The presence of multiple stereocenters in Octahydropentalen-3a-amine gives rise to both diastereomers and enantiomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. Enantiomers are non-superimposable mirror images and have identical physical properties except for their interaction with plane-polarized light.
The synthesis of specific diastereomers and enantiomers typically requires stereoselective synthetic routes. Diastereoselective synthesis aims to produce a single diastereomer out of several possibilities. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts that control the stereochemical outcome of a reaction. Similarly, enantioselective synthesis is employed to produce a single enantiomer.
While detailed synthetic and characterization data for specific stereoisomers of this compound are not extensively reported in publicly available literature, the nomenclature for related isomers provides a framework for understanding its potential stereochemical forms. For the related Octahydropentalen-1-amine, the stereoisomer (1R,3aR,6aR)-Octahydro-pentalen-1-ylamine is documented. nih.gov This nomenclature indicates the absolute configuration at three stereocenters: C1, C3a, and C6a.
By analogy, a potential stereoisomer of Octahydropentalen-3a-amine would be named by specifying the configurations at the bridgehead carbons, for example, (3aR,6aR)-Octahydropentalen-3a-amine hydrochloride . The synthesis of such a specific stereoisomer would necessitate a carefully designed synthetic pathway with stringent stereochemical control.
The characterization of these specific stereoisomers involves a combination of analytical techniques. NMR spectroscopy is used to determine the connectivity and relative stereochemistry of the molecule. Mass spectrometry confirms the molecular weight. Chiral chromatography techniques are essential for separating enantiomers and determining enantiomeric purity. Optical rotation measurements can distinguish between enantiomers.
| Stereoisomer Example | Key Stereocenters | Description |
| (1R,3aR,6aR)-Octahydropentalen-1-amine nih.gov | C1, C3a, C6a | A specific enantiomer of the 1-amino isomer with defined absolute configurations at three chiral centers. |
| (3aR,6aR)-Octahydropentalen-3a-amine | C3a, C6a | A hypothetical specific enantiomer of the 3a-amino isomer with defined absolute configurations at the two bridgehead carbons. |
Synthetic Methodologies and Reaction Pathways
Retrosynthetic Analysis of the Octahydropentalene Scaffold
Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. The octahydropentalene scaffold, a fused bicyclic system, can be conceptually disassembled through several key bond disconnections. A primary disconnection across the bridging C-C bond suggests a cyclization of a substituted cyclooctene (B146475) or a related eight-membered ring precursor.
However, a more common and powerful approach involves disconnecting the bonds within one of the five-membered rings, leading back to a cyclopentane (B165970) derivative functionalized with a side chain capable of undergoing an intramolecular cyclization. This strategy allows for greater control over the stereochemistry of the ring fusion. The cis-fused octahydropentalene is significantly more stable than the trans-fused isomer, a critical consideration in synthetic planning. biomedres.us The analysis points towards precursors like functionalized cyclopentanones or cyclopentenes that can be elaborated and cyclized to form the second five-membered ring.
Established Synthetic Routes to Octahydropentalen-3a-amine (B15311182) Hydrochloride
Established routes typically follow a linear sequence involving the formation of the saturated bicyclic core, introduction of the key amine functional group, and subsequent conversion to the hydrochloride salt.
The construction of the saturated octahydropentalene scaffold is often achieved through the hydrogenation of an unsaturated pentalene (B1231599) or dihydropentalene precursor. Pentalenes, with their π-electron perimeter, serve as effective substrates for catalytic hydrogenation. acs.org This transformation reduces the double bonds within the bicyclic system to yield the desired saturated alkane framework.
The reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The choice of solvent and reaction conditions (temperature, pressure) can influence the efficiency and stereochemical outcome of the reduction, although the formation of the thermodynamically more stable cis-fused isomer is generally favored.
Table 1: Representative Hydrogenation Conditions
| Precursor Type | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Product |
|---|---|---|---|---|---|
| Dihydropentalene | 10% Pd/C | Ethanol | 1 - 5 | 25 - 50 | cis-Octahydropentalene |
Introducing an amine at the bridgehead (3a) position of the octahydropentalene scaffold is a non-trivial synthetic challenge. Direct amination is often difficult. A more feasible strategy involves the conversion of a pre-existing functional group at the target position. For instance, a precursor such as octahydropentalen-3a-ol or the corresponding ketone could be synthesized.
The amine functionality can then be introduced via several methods:
Reductive Amination: If a ketone precursor (e.g., a bicyclo[3.3.0]octan-3-one derivative) is available, it can undergo reductive amination. This reaction involves condensation with ammonia (B1221849) or an ammonia equivalent to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. youtube.com
Conversion from an Alcohol: An alcohol at the 3a-position can be converted to a suitable leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with an azide (B81097) source (like sodium azide), followed by reduction of the resulting azide, yields the primary amine.
The lone pair of electrons on the nitrogen atom in amines makes them excellent nucleophiles, a property that is central to their role in synthesis. numberanalytics.com
The final step in the sequence is the formation of the hydrochloride salt. This is a standard acid-base reaction where the basic free amine is treated with hydrochloric acid (HCl). youtube.com This conversion is often performed to improve the compound's crystallinity, stability, and water solubility. spectroscopyonline.comresearchgate.net
The reaction is typically executed by dissolving the free amine in a suitable organic solvent, such as diethyl ether, ethanol, or isopropanol, and then adding a solution of HCl in the same or a compatible solvent. google.com The hydrochloride salt, being ionic, is generally less soluble in nonpolar organic solvents and precipitates out, allowing for easy isolation by filtration. youtube.comspectroscopyonline.com The stoichiometry must be carefully controlled to ensure the formation of the desired mono-hydrochloride salt. google.com
Table 2: Common Conditions for Hydrochloride Salt Formation
| Amine Substrate | Acid Source | Solvent | Outcome |
|---|---|---|---|
| Octahydropentalen-3a-amine | HCl in Diethyl Ether | Diethyl Ether | Precipitation of crystalline hydrochloride salt |
| Octahydropentalen-3a-amine | Anhydrous HCl (gas) | Isopropanol | Crystallization of hydrochloride salt upon cooling |
Advanced and Stereoselective Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency and stereocontrol, leading to the development of advanced methods for constructing complex molecules like Octahydropentalen-3a-amine hydrochloride.
Achieving enantiopurity is a critical goal in modern synthesis. Enantioselective methods for preparing bicyclic amines often rely on asymmetric catalysis or the use of chiral auxiliaries to control the three-dimensional arrangement of atoms during the key bond-forming steps. mdpi.comresearchgate.net
For bicyclic scaffolds, strategies may include:
Asymmetric Cyclization: Tandem reactions or annulations can be designed to efficiently access N-heterocycles and carbocycles. beilstein-journals.org For instance, an intramolecular cyclization of a chiral precursor, where the chirality is installed early in the synthesis using an asymmetric reaction, can lead to an enantiomerically enriched bicyclic core.
Chiral Catalysis: The use of chiral metal catalysts (e.g., based on rhodium, iridium, or copper) can facilitate enantioselective cyclization or functionalization reactions, directly yielding a chiral bicyclic product. beilstein-journals.org
Enzymatic Resolutions: Biocatalytic methods can be employed to resolve a racemic mixture of the amine or a precursor, selectively reacting with one enantiomer to allow for their separation.
These advanced approaches provide access to specific stereoisomers of the target molecule, which is often crucial for biological applications. The synthesis of structurally diverse and sp³-rich scaffolds is of particular interest for discovering new bioactive compounds. whiterose.ac.uknih.gov
Catalytic Methods for Octahydropentalene Ring Formation
The construction of the octahydropentalene (or bicyclo[3.3.0]octane) core is a pivotal step in the synthesis of this compound. Catalytic methods, particularly those employing transition metals, offer efficient and selective routes to this bicyclic system. Rhodium-catalyzed intramolecular cyclization reactions have shown promise in forming five-membered rings. For instance, rhodium catalysts can facilitate the intramolecular reductive aldol-type cyclization of appropriate acyclic precursors, leading to the formation of the bicyclic skeleton. The choice of rhodium catalyst and reaction conditions can significantly influence the diastereoselectivity of the cyclization.
Transition metal-catalyzed intramolecular hydroamination of alkenes represents another powerful strategy for constructing nitrogen-containing heterocyclic rings, which could be adapted for the synthesis of the pentalene framework with an embedded or adjacent amino group. While direct catalytic asymmetric synthesis of the octahydropentalene ring remains a developing area, the use of chiral ligands with transition metal catalysts has the potential to afford enantiomerically enriched products.
Below is a table summarizing various catalytic approaches that could be conceptually applied to the formation of the octahydropentalene ring system.
| Catalyst Type | Reaction Type | Potential Precursor | Key Features |
| Rhodium(I) complexes | Intramolecular [4+2] or [3+2] cycloadditions | Dienynes or similar unsaturated systems | High efficiency in forming cyclic systems. |
| Palladium(0) complexes | Intramolecular ene-yne cyclization | Acyclic enynes | Versatile for constructing polycyclic frameworks. |
| Gold(I) complexes | Intramolecular hydroarylation/cyclization | Aryl-substituted enynes | Mild reaction conditions and functional group tolerance. |
Multi-Component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs can be applied to construct highly functionalized precursors to the octahydropentalene system.
For instance, a tandem Michael addition/intramolecular cyclization sequence involving multiple components could be envisioned to assemble a substituted cyclopentane ring, which could then be further elaborated to the bicyclic pentalene system. Palladium-catalyzed three-component reactions have been utilized to stereoselectively synthesize functionalized bicyclo[3.3.0]octane ring systems from simple starting materials like 1,5-cyclooctadiene. researchgate.net Such strategies allow for the rapid construction of molecular complexity and the introduction of functional groups that can be later converted to the desired amine.
Flow Chemistry Applications in Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as improved safety, enhanced reaction control, and scalability. The synthesis of bicyclic amines, including precursors to this compound, can benefit significantly from flow-based methodologies.
Continuous flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for optimizing complex multi-step sequences and stereoselective reactions. For example, the synthesis of chiral amines can be achieved in flow using immobilized enzymes or chiral catalysts, allowing for efficient catalyst recycling and continuous production. whiterose.ac.uknih.gov The generation and use of hazardous reagents can also be managed more safely in a flow setup.
A potential flow process for the synthesis of this compound could involve the following key steps, each performed in a dedicated reactor module:
Ring-forming cyclization: A catalytic cyclization to form the octahydropentalene core in a heated flow reactor.
Functional group interconversion: Conversion of a functional group on the bicyclic scaffold to an amine precursor in a subsequent reactor.
Amination and salt formation: The final amination step followed by in-line salt formation with hydrochloric acid to yield the target product.
This integrated approach minimizes manual handling and allows for the efficient production of the final compound.
Precursor Chemistry and Related Intermediates
The selection and synthesis of appropriate precursors are critical for the successful construction of this compound.
Derivatization of Pentalene-Based Precursors
Pentalene-based precursors, containing the bicyclo[3.3.0]octane skeleton, can be functionalized to introduce the 3a-amine group. The strategic placement of a functional group, such as a ketone or an alcohol, at the 3a-position allows for subsequent conversion to the amine. For example, a ketone at the 3a-position can undergo reductive amination to introduce the amine functionality. Asymmetric organocatalysis could be employed in reactions such as aza-Michael additions to isatin (B1672199) derivatives to create chiral nitrogen-containing centers, a strategy that could be conceptually extended to pentalene systems.
Synthesis and Role of Octahydropentalenol (B1332180) Intermediates
Octahydropentalen-3a-ol is a key intermediate in the synthesis of this compound. The stereoselective synthesis of this alcohol is crucial for controlling the stereochemistry of the final amine product. Methods for the synthesis of cyclic alcohols, such as the reduction of a corresponding ketone or the hydroboration-oxidation of an alkene, can be applied.
Once the octahydropentalenol is obtained, it can be converted to the corresponding amine through several established methods. One common approach involves the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia or an azide followed by reduction. The direct conversion of alcohols to primary amines can also be achieved through methods like the Mitsunobu reaction with a nitrogen nucleophile, followed by deprotection. stackexchange.com The final step would involve the formation of the hydrochloride salt by treatment with hydrochloric acid.
The table below outlines some potential methods for the conversion of Octahydropentalen-3a-ol to the target amine.
| Reagent/Method | Intermediate | Key Features |
| 1. TsCl, pyridine; 2. NaN3; 3. H2, Pd/C | Azide | Reliable and high-yielding. |
| 1. MsCl, Et3N; 2. NH3 | Mesylate | Direct amination, may require high pressure. |
| DEAD, PPh3, DPPA; H2, Pd/C | Azide (from DPPA) | Mitsunobu conditions for stereochemical inversion. |
| SOCl2; NH3 | Chloride | Classical approach, may involve harsh conditions. |
Chemical Reactivity and Transformation Studies
General Reaction Classes
As a primary amine, Octahydropentalen-3a-amine (B15311182) hydrochloride possesses a nucleophilic nitrogen atom with lone pair electrons, making it susceptible to a variety of chemical transformations. The bicyclic pentalene (B1231599) core, being a saturated hydrocarbon framework, is generally unreactive under standard conditions but may influence the reactivity of the amine through steric hindrance.
Oxidation Reactions and Product Characterization
Primary amines can undergo oxidation to form a range of products depending on the oxidizing agent and reaction conditions. Mild oxidation might be expected to yield the corresponding hydroxylamine (B1172632) or nitroso compound. Stronger oxidizing agents could potentially lead to the formation of a nitro compound or even cleavage of the C-N bond.
Hypothetical Oxidation Products of Octahydropentalen-3a-amine
| Oxidizing Agent (Hypothetical) | Potential Product | Characterization Notes |
| Hydrogen Peroxide (H₂O₂) | (3aR,6aS)-octahydropentalen-3a-yl-hydroxylamine | Characterized by changes in IR (N-O stretching) and NMR spectra. |
| Peroxy acids (e.g., m-CPBA) | Nitrosooctahydropentalene | May exist as a dimer; characterization would involve UV-Vis and mass spectrometry. |
| Potassium Permanganate (KMnO₄) | Nitrooctahydropentalene | Significant shift in IR (NO₂ stretching bands) and NMR signals. |
This table is illustrative and not based on experimental data for Octahydropentalen-3a-amine hydrochloride.
Reduction Reactions and Saturated Derivative Formation
The amine functional group in Octahydropentalen-3a-amine is already in a reduced state. Therefore, reduction reactions would not target the amine itself but could be relevant if other reducible functional groups were present on the pentalene ring. The saturated bicyclic core is resistant to catalytic hydrogenation under standard conditions.
Substitution Reactions Involving the Amine Moiety
The primary amine moiety is a key site for substitution reactions, allowing for the introduction of various functional groups. These reactions typically proceed via nucleophilic attack of the amine nitrogen on an electrophilic center.
Alkylation: Reaction with alkyl halides would lead to the formation of secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. The extent of alkylation can be controlled by stoichiometry.
Acylation: Treatment with acid chlorides or anhydrides would yield the corresponding amides. This is a common method for protecting the amine group or for synthesizing more complex molecules.
Sulfonylation: Reaction with sulfonyl chlorides would produce sulfonamides.
Expected Products from Substitution Reactions
| Reagent | Product Type | General Structure |
| Alkyl Halide (R-X) | Secondary/Tertiary Amine | C₈H₁₃-NHR / C₈H₁₃-NR₂ |
| Acid Chloride (RCOCl) | Amide | C₈H₁₃-NHCOR |
| Sulfonyl Chloride (RSO₂Cl) | Sulfonamide | C₈H₁₃-NHSO₂R |
This table presents generalized outcomes of substitution reactions for a primary amine and is not based on specific studies of this compound.
Mechanistic Investigations of Organic Transformations
Detailed mechanistic investigations for reactions involving this compound are not available. The following sections discuss plausible mechanisms for key transformations based on analogous systems.
Elucidation of Hydrogenation Mechanisms
As the pentalene core of Octahydropentalen-3a-amine is fully saturated, hydrogenation of the hydrocarbon framework would not be anticipated under typical conditions. If the molecule contained unsaturation within the ring system, catalytic hydrogenation would likely proceed via syn-addition of hydrogen from the less sterically hindered face of the molecule. The mechanism would involve the adsorption of the alkene onto a metal catalyst surface, followed by the sequential addition of two hydrogen atoms.
Amination Mechanisms (e.g., Organoborane Amination)
The amination of organoboranes is a powerful method for C-N bond formation. While no studies involving Octahydropentalen-3a-amine have been reported, it could theoretically be used as the amine source in such reactions. For instance, in the reaction of an organoborane with an aminating agent like a chloramine (B81541) in the presence of a base, the mechanism would likely involve the formation of an ate complex between the organoborane and the amine, followed by a 1,2-migration of an alkyl group from boron to nitrogen, displacing the leaving group.
Studies on Acid-Catalyzed Reactions
Direct studies focusing on acid-catalyzed reactions of this compound are not extensively documented. However, the general principles of amine chemistry in acidic media provide a framework for understanding its potential transformations. As a hydrochloride salt, the amine group exists in its protonated form, which significantly influences its reactivity.
A protonated amine lacks a lone pair of electrons on the nitrogen atom, rendering it non-nucleophilic. quora.com Therefore, for the amine to participate in reactions as a nucleophile, it must first be deprotonated by a base. In the context of acid-catalyzed reactions, the amine hydrochloride would be in equilibrium with its free amine form, although the equilibrium would heavily favor the protonated state in a strongly acidic environment.
Potential acid-catalyzed reactions could involve the carbocyclic pentalene skeleton, though the protonated amine group would likely exert a deactivating effect on the ring system through inductive effects. The stability of related cyclic nitrogen compounds, such as cyclic aminals, has been shown to be pH-dependent, with rapid decomposition observed in acidic aqueous media. nih.gov While Octahydropentalen-3a-amine is not an aminal, this highlights the general sensitivity of some cyclic amine structures to acidic conditions.
Reactivity Profile of the Bicyclic Amine System
The reactivity of the octahydropentalene bicyclic amine system is a composite of its structural and electronic features. The fused five-membered rings create a rigid structure with specific steric and stereoelectronic properties.
Influence of the Amine Group on Ring System Reactivity
The amine group is the primary site of chemical reactivity in Octahydropentalen-3a-amine. Its influence on the reactivity of the bicyclic ring system is significant. In its free base form, the nitrogen's lone pair of electrons makes it a nucleophile and a base. The nucleophilicity of amines attached to bicyclic systems can be exceptional, influenced by factors such as steric hindrance and the intrinsic electronic properties of the ring system. nih.gov For instance, in other bridged systems, a combination of low steric hindrance and high intrinsic nucleophilicity has been observed to contribute to exceptional reactivity. nih.gov
When protonated, as in the hydrochloride salt, the amine group's influence changes dramatically. The positively charged ammonium group is electron-withdrawing, which can decrease the reactivity of the adjacent carbocyclic rings towards electrophilic attack. Conversely, this positive charge could potentially facilitate reactions involving nucleophilic attack on the ring system, although such reactions are generally less common for saturated carbocycles.
The reactivity of the amine itself is central. As a hydrochloride salt, it can participate in salt exchange reactions. Treatment with a base will liberate the free amine, which can then undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds.
Chemical Stability Under Diverse Conditions
The chemical stability of this compound is a critical aspect of its chemical profile. Generally, amine hydrochlorides are crystalline solids with improved stability compared to their corresponding free amines, which can be susceptible to oxidation. oit.edu
The stability of amines can be affected by various factors, including exposure to heat, light, oxygen, and certain chemicals. For amine hydrochlorides, the physical state can also play a role; for instance, the amorphous state of thiamine (B1217682) chloride hydrochloride has been found to be less chemically stable than its crystalline form. nih.gov
The table below summarizes the expected stability of this compound under various conditions, based on general chemical principles for alicyclic amine hydrochlorides.
| Condition | Expected Stability | Potential Reactions/Degradation Pathways |
|---|---|---|
| Aqueous Acid (e.g., HCl) | Generally stable, exists as the protonated ammonium salt. | Potential for slow degradation of the ring system under harsh acidic conditions, although specific pathways are not documented. |
| Aqueous Base (e.g., NaOH) | The hydrochloride salt will neutralize to form the free amine. | The free amine may be susceptible to oxidation over time. |
| Heat | Relatively stable as a solid. Decomposition temperature is not widely reported. | Decomposition at high temperatures. |
| Oxidizing Agents | Susceptible to oxidation, particularly in its free amine form. | Oxidation of the amine or the carbocyclic ring. |
Computational and Theoretical Chemistry Studies
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are fundamental to predicting the properties of a molecule from first principles. For a compound like Octahydropentalen-3a-amine (B15311182) hydrochloride, these studies would be invaluable.
Reaction Energetics and Transition State Analysis
Should this compound be involved in chemical reactions, QM calculations could map out the entire reaction pathway. This involves calculating the energies of reactants, products, and transition states, thereby providing insights into reaction kinetics and mechanisms. For instance, the energetics of deprotonation or its participation in nucleophilic reactions could be thoroughly investigated.
Prediction of Spectroscopic Properties (NMR, IR)
A key application of QM is the prediction of spectroscopic data. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of bonds, theoretical NMR and IR spectra can be generated. These predicted spectra are crucial for interpreting experimental data and confirming the structure and purity of a synthesized compound. While experimental data for bicyclo[3.3.0]octane derivatives exist, specific predicted spectra for the 3a-amine hydrochloride are not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations would allow for the study of the compound's behavior over time, providing a dynamic picture of its interactions and conformational landscape.
Conformational Analysis and Dynamics
The bicyclo[3.3.0]octane skeleton can adopt several conformations. MD simulations would reveal the preferred conformations of Octahydropentalen-3a-amine hydrochloride in different environments and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with a biological target, as its shape is critical for binding. Studies on other bicyclic systems have highlighted the importance of conformational preferences, which are often dictated by the nature and position of substituents.
Modeling Solvation Effects and pH-Dependent Stability
The hydrochloride salt of an amine implies it is studied in its protonated state, and its interaction with a solvent like water is critical. MD simulations can explicitly model the solvent molecules around the amine, revealing the structure of the solvation shell and the strength of hydrogen bonding between the ammonium (B1175870) group and water. This is essential for understanding its solubility and stability in aqueous environments. Furthermore, simulations could provide insights into how the stability of the protonated form changes with pH, a key parameter for any potential biological application. General studies on the solvation of cycloalkylamines have shown that steric hindrance around the protonated amine group significantly affects its interaction with the solvent and, consequently, its basicity.
Computational Approaches to Stereoselectivity
The stereochemical outcome of a reaction is determined by the relative activation energies of the transition states leading to the different stereoisomeric products. Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate these energies and thus predict which stereoisomer will be preferentially formed. nih.gov
Prediction of Diastereoselective Outcomes
The prediction of diastereoselective outcomes in the synthesis of molecules containing fused ring systems, such as the octahydropentalene core, relies heavily on the computational analysis of the transition states leading to different diastereomers. The diastereomer formed in greater abundance will be the one that proceeds through the lower energy transition state.
A key factor influencing the energy of these transition states, and thus the diastereoselectivity, is steric hindrance. mdpi.com For instance, in the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, which form bicyclic pyrazolines, DFT calculations have shown that steric effects are the primary determinant of diastereoselectivity. mdpi.com The calculations revealed that the transition state leading to the anti product was lower in energy than the transition state leading to the syn product, which is consistent with experimental observations. mdpi.com
In a study on the synthesis of diastereoselective natural-based Meldrum spiro dibenzofuran (B1670420) derivatives, DFT was used to investigate the stability of the products. rsc.org The calculations of parameters such as formation energy and solvent energy provided evidence that quantum-chemical calculations can effectively estimate the stability of each diastereomeric product. rsc.org
The conformational flexibility of the ring system also plays a crucial role. A conformational analysis of cis-octahydropentalene, the parent ring system of the target molecule, revealed that the cis form is approximately 8 kcal/mol more stable than the trans form. biomedres.us This inherent stability of the cis-fused system can influence the diastereochemical outcome of reactions involving the formation of this core structure. The study employed the ωb97xd functional with a 6-311+G(d) basis set to accurately account for van der Waals interactions, which are critical in determining the relative energies of different conformers. biomedres.us
The following interactive table illustrates how DFT calculations can be used to predict diastereoselectivity by comparing the relative energies of transition states for a hypothetical reaction forming a bicyclic system.
| Transition State | Calculated Relative Energy (kcal/mol) | Predicted Major Diastereomer |
| TS-axial | 0.0 | Axial |
| TS-equatorial | +1.5 | Axial |
This is a hypothetical data table for illustrative purposes.
Enantioselectivity Modeling
Computational modeling is also extensively used to understand and predict the enantioselectivity of asymmetric reactions, which are crucial for the synthesis of chiral molecules like this compound. This often involves modeling the interaction between the substrate and a chiral catalyst or reagent. The enantiomeric excess observed in a reaction is a direct consequence of the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states leading to the two enantiomers. nih.gov
For example, in the study of bicyclic proline analogues as organocatalysts for aldol (B89426) reactions, DFT was employed to investigate the transition states of the C-C bond formation. nih.gov The analysis of the transition state geometries revealed that the rigidity of the bicyclic catalysts and specific weak interactions, such as intramolecular hydrogen bonding, were responsible for the high predicted enantiomeric excesses (82-95%). nih.gov
In another example, a feed-forward neural network was trained on features derived from DFT-calculated transition states to predict the enantioselectivity of an asymmetric Negishi reaction. nih.gov This approach highlights the growing synergy between traditional quantum chemical calculations and machine learning in predicting stereochemical outcomes. rsc.orgnih.gov The model identified key geometric and electronic features of the transition state that correlated with enantioselectivity. nih.gov
The following interactive table presents hypothetical data from a computational study on an asymmetric reaction, demonstrating the correlation between the calculated energy difference of transition states and the predicted enantiomeric excess.
| Ligand | ΔΔG‡ (kcal/mol) (TS-R - TS-S) | Predicted ee (%) |
| Ligand A | -1.8 | 90 (S) |
| Ligand B | -0.5 | 38 (S) |
| Ligand C | +1.2 | 73 (R) |
This is a hypothetical data table for illustrative purposes.
Ultimately, the accurate prediction of both diastereoselectivity and enantioselectivity through computational modeling provides invaluable guidance for the rational design of synthetic routes and the development of new, more selective catalysts. nih.govnih.gov
Analytical and Characterization Methodologies
Spectroscopic Methods for Structural Elucidation
Spectroscopy is the cornerstone for determining the precise molecular architecture of Octahydropentalen-3a-amine (B15311182) hydrochloride, providing detailed insight into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete elucidation of the carbon-hydrogen framework of organic molecules.
¹H NMR Spectroscopy : The proton NMR spectrum is anticipated to display a series of complex, overlapping signals within the aliphatic region, generally between 1.0 and 3.5 ppm. Protons situated on carbon atoms alpha to the ammonium (B1175870) group are expected to be deshielded, thus appearing at the lower-field end of this range. A characteristic broad singlet, corresponding to the three protons of the ammonium group (-NH₃⁺), would likely be observed in the 7.0-8.5 ppm region, with its exact chemical shift being sensitive to solvent and concentration. The rigid, bicyclic nature of the pentalenane core would lead to intricate splitting patterns arising from geminal and vicinal couplings, as well as the magnetic inequivalence of diastereotopic protons.
¹³C NMR Spectroscopy : The carbon NMR spectrum provides a count of the unique carbon atoms within the molecule. For the octahydropentalene skeleton, eight distinct carbon signals are expected. The carbon atom directly bonded to the ammonium functional group (C-3a) would experience the strongest deshielding effect, with its resonance predicted to be in the 50-60 ppm range. The remaining seven aliphatic carbon signals are expected to appear in the more upfield region of 20-45 ppm.
2D NMR Spectroscopy : To definitively assign the complex ¹H and ¹³C signals, two-dimensional NMR experiments are indispensable. Correlation Spectroscopy (COSY) would be employed to map out the ¹H-¹H coupling networks, revealing the connectivity of protons throughout the bicyclic system. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would then be used to correlate each proton signal with its directly attached carbon atom, providing a robust assignment of the carbon skeleton.
Illustrative ¹H and ¹³C NMR Data
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -NH₃⁺ | 7.0 - 8.5 (broad s) | - |
| H-3a | Not applicable | - |
| Protons on C adjacent to C-3a | 2.8 - 3.5 (m) | - |
| Other CH, CH₂ protons | 1.0 - 2.5 (m) | - |
| C-3a | - | 50 - 60 |
| Other C atoms | - | 20 - 45 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule by measuring the absorption of infrared radiation. For Octahydropentalen-3a-amine hydrochloride, the key diagnostic absorptions are related to the ammonium group and the saturated hydrocarbon framework.
N-H Stretching : A prominent, very broad absorption band is characteristic for the N-H stretching vibrations of a primary ammonium cation (R-NH₃⁺) and is expected to dominate the 2800-3200 cm⁻¹ region.
N-H Bending : Strong to medium intensity bands corresponding to the asymmetric and symmetric bending modes of the -NH₃⁺ group are typically observed around 1600-1650 cm⁻¹ and 1500-1550 cm⁻¹, respectively.
C-H Stretching : Sharp, strong absorptions just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range, are indicative of the C-H stretching vibrations of the aliphatic ring system.
C-H Bending : Vibrations associated with the bending (scissoring) of the CH₂ groups would be found near 1450 cm⁻¹.
Expected IR Absorption Bands
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 2800 - 3200 | Strong, Broad |
| N-H Bend (Asymmetric) | 1600 - 1650 | Strong to Medium |
| N-H Bend (Symmetric) | 1500 - 1550 | Strong to Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong |
| C-H Bend (CH₂) | ~1450 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information on the molecular weight and structural fragmentation of the analyte. For a hydrochloride salt, soft ionization techniques such as Electrospray Ionization (ESI) are ideal.
Molecular Ion : In positive ion mode ESI-MS, the analysis would reveal a prominent signal corresponding to the protonated free amine, [M+H]⁺. Given the molecular formula of the free amine (C₈H₁₅N), which has a monoisotopic mass of 125.12 amu, the expected [M+H]⁺ ion would be observed at a mass-to-charge ratio (m/z) of approximately 126.13.
Fragmentation Pattern : Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the parent ion. The resulting pattern of daughter ions, likely formed through the loss of small neutral molecules from the bicyclic core, would provide further confirmation of the compound's structure.
Predicted Mass Spectrometry Data for C₈H₁₅N
| Adduct/Fragment | Expected m/z |
| [M+H]⁺ | 126.13 |
| [M+Na]⁺ | 148.11 |
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is indispensable for the separation of the target compound from reaction byproducts or impurities and for the quantitative assessment of its purity.
Gas-Liquid Chromatography (GLC) for Reaction Monitoring
Gas-Liquid Chromatography (GLC) is a valuable tool for monitoring the progress of synthesis reactions. However, the low volatility and high polarity of amine hydrochlorides make their direct analysis by GC challenging. To overcome this, two main strategies are employed:
Analysis of the Free Amine : A sample from the reaction can be treated with a base to neutralize the hydrochloride salt, liberating the more volatile free amine. This can then be extracted into an organic solvent and injected into the GC, typically using a polar capillary column to achieve good separation and peak shape.
Derivatization : A more robust method involves chemical derivatization of the amine. For instance, reaction with an agent like trifluoroacetic anhydride (B1165640) converts the amine into a trifluoroacetamide (B147638) derivative. This derivative is significantly more volatile and less polar, making it highly suitable for GC analysis with excellent peak shape and resolution.
X-ray Crystallography for Absolute Stereochemical Assignment
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of the absolute configuration of a chiral molecule. iucr.orgresearchgate.net This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be established. For a chiral compound like this compound, this method can distinguish between its (1S,3aS,6aS) and (1R,3aR,6aR) enantiomers, a critical aspect in pharmaceutical and chemical research. wikipedia.org
The determination of absolute stereochemistry relies on the physical phenomenon of anomalous dispersion, also known as resonant scattering. csic.eswikipedia.org When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor for that atom becomes a complex number, introducing a phase shift. csic.esiucr.org This effect causes a breakdown of Friedel's Law, which states that the intensities of a reflection from the (hkl) crystallographic plane and its inverse (-h-k-l) plane are equal. wikipedia.org The resulting intensity differences between these reflections, known as Bijvoet pairs, are dependent on the absolute structure of the crystal. iucr.orgresearchgate.net
For an enantiomerically pure sample that crystallizes in one of the 65 non-centrosymmetric Sohncke space groups, the measurement of these Bijvoet differences allows for the correct enantiomer to be identified. wikipedia.orged.ac.uk While the anomalous scattering effect is strongest for heavier atoms, it is also present for lighter atoms (like C, N, O, Cl) and can be effectively utilized, particularly with the use of copper (Cu Kα) radiation, which enhances the signal from such elements. iucr.orgresearchgate.net The formation of a hydrochloride salt can be advantageous for this purpose, as the chloride ion provides a stronger anomalous scattering signal than the lighter atoms of the organic molecule. researchgate.net
During the refinement of the crystal structure, the absolute structure is typically evaluated using the Flack parameter. wikipedia.orgontosight.ai This parameter, refined against the diffraction data, indicates the relative proportion of the two possible enantiomeric structures in the crystal. ed.ac.uk A Flack parameter value close to zero, with a small standard uncertainty, indicates that the modeled absolute configuration is correct. wikipedia.orgmdpi.com Conversely, a value near one suggests that the inverted structure is the correct one. ed.ac.uk A value around 0.5 may indicate a racemic twin. wikipedia.org A reliable determination requires the standard uncertainty of the Flack parameter to be sufficiently small, typically less than 0.1 for an enantiopure compound. ed.ac.ukmdpi.com
While no specific crystallographic data for this compound has been publicly reported, a hypothetical analysis would yield data similar to that presented in the table below. This table illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment designed to determine absolute configuration.
Table 1: Representative Crystal Data and Structure Refinement Parameters Note: The following data are hypothetical and provided for illustrative purposes, as no published crystal structure for this compound was found.
| Parameter | Example Value |
|---|---|
| Empirical Formula | C₈H₁₆ClN |
| Formula Weight | 161.67 |
| Temperature | 100(2) K |
| Wavelength (Cu Kα) | 1.54178 Å |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 6.5 Å, b = 10.2 Å, c = 14.1 Å α = 90°, β = 90°, γ = 90° |
| Volume | 934.3 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.148 Mg/m³ |
| Reflections Collected | 5432 |
| Independent Reflections | 1680 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.105 |
| Absolute Structure Parameter (Flack x) | 0.05(7) |
Advanced Applications in Organic Synthesis and Chemical Sciences
Role as a Versatile Building Block in Organic Synthesis
The unique structural features of octahydropentalen-3a-amine (B15311182) hydrochloride make it a valuable precursor in the synthesis of a wide range of organic molecules. The bicyclo[3.3.0]octane core provides a conformationally constrained framework, which is highly sought after in medicinal chemistry and materials science for the precise positioning of functional groups in three-dimensional space.
The rigid pentalene (B1231599) core of octahydropentalen-3a-amine hydrochloride serves as an excellent foundation for the synthesis of more elaborate polycyclic systems. The amine functionality can be readily transformed into other functional groups, which can then participate in a variety of cyclization reactions. For instance, the amine can be converted into an azide (B81097), which can undergo intramolecular [3+2] cycloadditions with an appropriately placed alkyne to construct a triazole-fused polycycle.
Furthermore, the amine can be used to introduce larger substituents that can subsequently undergo ring-closing metathesis or Friedel-Crafts reactions to build additional rings onto the pentalene scaffold. The stereochemistry of the pentalene core can be leveraged to control the stereochemical outcome of these cyclization reactions, leading to the synthesis of complex, stereochemically defined polycyclic natural products and their analogues. The inherent three-dimensionality of the starting material is thus transferred to the final, more complex molecule. whiterose.ac.uk
The primary amine group of this compound is a versatile handle for the construction of a diverse array of heterocyclic systems. researchgate.net Classical condensation reactions with dicarbonyl compounds, for example, can lead to the formation of pyrrole, pyrazole, or pyrimidine (B1678525) rings fused to the pentalene core.
More advanced strategies involve multi-component reactions where the amine participates in the formation of complex heterocyclic frameworks in a single step. For example, a Ugi reaction involving the amine, an aldehyde, an isocyanide, and a carboxylic acid would introduce a complex amide side chain that could be further cyclized to generate lactam-containing heterocycles. The following table illustrates some of the heterocyclic systems that can be synthesized from this compound.
| Reactant(s) | Resulting Heterocyclic System |
| 1,3-Dicarbonyl compound | Fused Pyrrole |
| Hydrazine and a β-ketoester | Fused Pyrazolone |
| Guanidine | Fused Pyrimidine |
| α-Haloketone | Fused Imidazole |
Utilization as a Reagent in Specific Organic Transformations
In asymmetric synthesis, chiral derivatives of octahydropentalen-3a-amine can be employed as organocatalysts. For instance, a secondary amine derived from the parent compound could catalyze aldol (B89426) or Michael reactions, with the bulky pentalene backbone inducing facial selectivity in the enamine intermediate.
Moreover, the amine can serve as a directing group in C-H activation reactions. nih.gov By coordinating to a transition metal catalyst, the amine can direct the catalyst to activate and functionalize specific C-H bonds on the pentalene core, enabling the regioselective introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.
Design and Synthesis of Structurally Related Amine Scaffolds
The this compound framework provides a platform for the design and synthesis of novel amine scaffolds with tailored properties. By systematically modifying the pentalene core and the amine substitution pattern, libraries of structurally diverse compounds can be generated for screening in drug discovery and materials science.
The bicyclo[3.3.0]octane core can be chemically modified to create a range of analogues. acs.org For example, substitution at various positions on the rings can be achieved through functionalization of the corresponding ketones or alkenes from which the amine is derived. This allows for the introduction of a wide variety of functional groups, such as alkyl, aryl, hydroxyl, or carboxyl groups, which can modulate the steric and electronic properties of the scaffold.
Furthermore, ring-expansion or ring-contraction strategies can be employed to generate analogues with different ring sizes, leading to scaffolds with altered three-dimensional shapes and conformational flexibility. The stereochemistry of the ring fusion can also be varied to produce both cis- and trans-fused pentalene systems, further expanding the accessible chemical space. whiterose.ac.uk
The primary amine of this compound is a key point for diversification. Standard N-alkylation and N-arylation reactions can be used to generate a wide range of secondary and tertiary amines. libretexts.orgstudymind.co.uk Reductive amination with aldehydes or ketones provides a straightforward route to secondary amines with diverse substituents.
Acylation of the amine with acid chlorides or anhydrides yields a variety of amides, which can serve as important structural motifs in their own right or as precursors for further transformations. The following table summarizes some common modifications of the amine group and the reagents used.
| Desired Amine Derivative | Reagent(s) | Reaction Type |
| Secondary Amine | Aldehyde/Ketone, NaBH(OAc)₃ | Reductive Amination |
| Tertiary Amine | Alkyl Halide, Base | N-Alkylation |
| Amide | Acid Chloride, Base | N-Acylation |
| Sulfonamide | Sulfonyl Chloride, Base | N-Sulfonylation |
Investigation of Pentalene Core Influence on Chemical Ligand Interactions
The octahydropentalene nucleus, the saturated backbone of this compound, represents a class of fused bicyclic scaffolds that offer significant advantages in the design of biologically active molecules. acs.orgnih.gov Such cyclic structures are considered privileged in drug development because they provide molecular rigidity, which can reduce the entropic energy loss upon binding to a biological target. acs.org The investigation into the pentalene core's influence on ligand interactions focuses on how this specific three-dimensional architecture dictates the molecule's steric, conformational, and electronic properties, ultimately affecting its binding affinity and selectivity.
The primary influence of the saturated octahydropentalene core is its rigid conformational restraint. Unlike flexible aliphatic chains, the fused five-membered rings lock the carbon skeleton into a well-defined three-dimensional shape. This rigidity pre-organizes the appended functional groups, such as the 3a-amine group, into a specific spatial orientation. This fixed geometry can lead to higher binding affinity by minimizing the entropic penalty associated with the "freezing" of rotatable bonds upon ligand-receptor binding. acs.org Furthermore, the increased fraction of sp³ hybridized carbons (Fsp³) in such scaffolds contributes to a more complex, three-dimensional molecular shape, which has been correlated with a higher probability of success in clinical development. bldpharm.com This is because the defined out-of-plane substituents can achieve better complementarity with the intricate surfaces of receptor binding pockets. bldpharm.com
While the octahydropentalene core is fully saturated and lacks the π-electron system of its parent, pentalene, the electronic properties of the parent system provide context for the core's fundamental influence. Pentalene is a notable antiaromatic compound with 8 π-electrons, which makes it highly unstable. wikipedia.orgacs.org Its derivatives are often stabilized through substitution or benzannulation. wikipedia.orgacs.org The structure-property relationships in unsaturated pentalene systems reveal a profound connection between the geometry of the fused rings and the electronic character of the molecule. For instance, the fusion pattern in aceno-pentalenes (angular vs. linear) dictates the degree of antiaromaticity, which is reflected in experimental data such as NMR chemical shifts. u-szeged.huacs.org
This principle—that the core's topology governs its electronic nature—is a key consideration. Although the octahydropentalene core is saturated, its rigid framework serves as a non-conjugated scaffold for transmitting inductive effects and defining the precise positioning of substituents that will engage in electronic interactions with a target.
Detailed research into substituted pentalene analogs provides quantitative data on how the core structure mediates electronic effects. Studies on pentalenide dianions, which are planar, 10π-electron aromatic species, demonstrate how substituents influence charge distribution across the fused-ring system. wikipedia.orgnih.gov
The following table summarizes ¹H NMR chemical shift data for the pentalenide dianion, illustrating the electronic polarization induced by asymmetric substitution. The difference in chemical shifts (Δδ) between protons on the substituted ring (H²) and the unsubstituted ring (H⁵) quantifies this effect.
| Compound (Dianion) | Substituents | δ(H²) [ppm] | δ(H⁵) [ppm] | Δδ (H²-H⁵) [ppm] |
| rsc.org²⁻ | 1,3-diphenyl | 7.05 | 6.06 | 0.99 |
| nih.gov²⁻ | 1,3-di(p-fluorophenyl) | 6.92 | 6.06 | 0.86 |
| acs.org²⁻ | 1,3-di(p-methoxyphenyl)-4,6-diphenyl | 6.45 | 6.27 | 0.18 |
| Data sourced from studies on substituted dilithium (B8592608) pentalenides. nih.gov |
This data demonstrates that substituents electronically perturb the entire fused-ring system, an effect that is transmitted through the pentalene core. nih.gov In the context of a saturated scaffold like octahydropentalene, this inherent capacity of the core to act as a rigid transmitter of electronic effects, albeit through sigma bonds (inductive effects), is crucial.
Further research on π-extended pentalenes has established clear structure-property relationships concerning the fusion pattern of additional rings. The antiaromaticity of the pentalene core is strongly influenced by whether an adjoining ring is fused in a linear or angular fashion.
The table below presents ¹H NMR chemical shifts for the pentalene protons in isomeric naphtho-pentalenes, where the fusion pattern directly impacts the electronic environment and, therefore, the antiaromaticity.
| Compound | Fusion Topology | Pentalene ¹H NMR (δ) [ppm] | Inferred Antiaromaticity |
| Naphtho-pentalene 15 | Angular | 6.11 | Higher |
| Naphtho-pentalene 16 | Linear | 6.71 | Lower |
| Data illustrates the opposite trend found in acenes, where linear fusion typically leads to lower antiaromaticity. u-szeged.huacs.orgchemrxiv.org |
Future Research Directions and Unexplored Avenues
Development of Novel Catalytic Systems for Synthesis
The synthesis of bicyclic amines such as octahydropentalen-3a-amine (B15311182) hydrochloride often relies on multi-step processes that can be inefficient. Future research is poised to develop novel catalytic systems that can streamline these syntheses, offering higher yields, greater selectivity, and milder reaction conditions.
One promising area is the use of transition-metal catalysis. nih.gov Systems based on rhodium, iridium, and gold have shown efficacy in the synthesis of various cyclic amines. organic-chemistry.orgresearchgate.net For instance, iridium complexes have been successfully used for the N-heterocyclization of primary amines with diols, a method that could be adapted for the octahydropentalene scaffold. organic-chemistry.org Similarly, gold-catalyzed hydroamination of unactivated olefins presents another potential route. organic-chemistry.org Research could focus on designing catalysts tailored to the specific steric and electronic requirements of the octahydropentalene precursor.
Another avenue involves biomimetic catalysis, which mimics enzymatic pathways to achieve high selectivity. nih.gov The development of artificial enzymes or organocatalysts that can facilitate the key ring-forming reactions would be a significant advancement. nih.gov These catalysts often operate under mild, environmentally benign conditions, aligning with the principles of green chemistry.
Future work should also explore the potential of dual catalytic systems, which can enable cascade reactions where multiple bonds are formed in a single pot. For instance, a combination of a photoredox catalyst and a transition-metal catalyst could open up new pathways for the construction of the bicyclic amine framework. nih.gov
Table 1: Potential Catalytic Systems for Octahydropentalen-3a-amine Hydrochloride Synthesis
| Catalytic System | Potential Advantages | Key Research Challenge |
| Transition-Metal Catalysis (Rh, Ir, Au) | High efficiency, potential for stereoselectivity. | Catalyst design for specific substrate, cost of precious metals. |
| Organocatalysis | Metal-free, often milder conditions, potential for asymmetric synthesis. | Catalyst loading and turnover numbers. |
| Biomimetic Catalysis | High selectivity, environmentally benign. | Design and synthesis of complex catalyst structures. |
| Dual Catalysis (e.g., Photoredox/Metal) | Enables novel cascade reactions, increases molecular complexity efficiently. | Optimizing reaction conditions for two catalytic cycles. |
Green Chemistry Approaches to this compound Synthesis
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. rsc.orgmdpi.com Applying these principles to the synthesis of this compound is a critical area for future research.
A primary focus should be on improving the atom economy of the synthesis. rsc.org Traditional methods for amine synthesis can generate stoichiometric amounts of waste. rsc.org The "borrowing hydrogen" strategy, which uses alcohols and amines as starting materials and releases only water as a byproduct, is a promising green alternative that could be explored. organic-chemistry.org
The choice of solvent is another key aspect of green chemistry. rsc.org Research should aim to replace hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2. rsc.orgrsc.org Microwave-assisted synthesis is another technique that can reduce the need for solvents and significantly shorten reaction times. organic-chemistry.orgnih.gov
Furthermore, exploring the use of bio-based starting materials derived from renewable resources could significantly improve the sustainability of the synthesis. rsc.org Identifying potential biomass-derived precursors that can be efficiently converted to the octahydropentalene scaffold is a challenging but worthwhile long-term goal. rsc.org
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Metrics
| Synthetic Approach | Atom Economy | Solvent/Energy Use | Waste Generation | Overall "Greenness" |
| Classical Synthesis | Low | High (organic solvents, heating) | High (stoichiometric byproducts) | Low |
| "Borrowing Hydrogen" | High | Moderate (can require high temperatures) | Low (water is the main byproduct) | High |
| Microwave-Assisted Synthesis | Varies | Low (often solvent-free or reduced solvent) | Varies | Moderate to High |
| Biocatalytic Synthesis | High | Low (aqueous media, mild temperatures) | Low | Very High |
Advanced Computational Studies for Material Science Applications
Computational materials science utilizes modeling and simulation to understand and predict the properties of materials, thereby accelerating the discovery of new applications. wikipedia.org For this compound and its derivatives, computational studies can provide valuable insights into their potential use in material science.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, conformational preferences, and reactivity of the molecule. biomedres.usbiomedres.usacs.org Such studies can help in understanding the molecule's stability and its interactions with other molecules or surfaces. biomedres.usbiomedres.us For instance, computational analysis of the cis-octahydropentalene backbone has revealed its fluxional nature, which could have implications for the design of materials with dynamic properties. biomedres.usbiomedres.us
Molecular dynamics (MD) simulations can be used to model the behavior of the compound in different environments, such as in solution or within a polymer matrix. unict.it This can help in predicting properties like solubility and compatibility with other materials, which is crucial for developing new formulations. unict.itmdpi.com
Furthermore, computational screening can be used to explore the potential of derivatives of this compound for specific applications. By systematically modifying the structure in silico and calculating relevant properties, researchers can identify promising candidates for applications in areas like organic electronics or as components of functional polymers. unict.itresearchgate.netnih.gov
Exploration of New Chemical Transformations Utilizing the Bicyclic Scaffold
The octahydropentalene scaffold provides a rigid and three-dimensional framework that can be exploited for the synthesis of novel and structurally complex molecules. Future research should focus on exploring new chemical transformations that utilize this unique bicyclic structure.
One area of interest is the functionalization of the scaffold's C-H bonds. nih.gov Developing methods for the selective activation and functionalization of specific C-H bonds would allow for the direct introduction of new functional groups, providing rapid access to a diverse range of derivatives. nih.gov
The amine group also serves as a key handle for further transformations. It can be used to direct the formation of more complex structures or to attach the scaffold to other molecules, such as polymers or biomolecules. nih.gov The development of scaffold-oriented synthesis strategies, where the octahydropentalene core is systematically elaborated, could lead to the discovery of compounds with novel biological or material properties. nih.gov
Ring-expansion or ring-cleavage reactions could also be employed to transform the bicyclic scaffold into other interesting carbocyclic or heterocyclic systems. nih.gov This "scaffold remodeling" approach can dramatically increase molecular diversity from a single starting material. nih.gov
By exploring these new chemical transformations, the utility of this compound can be extended far beyond its current applications, establishing it as a versatile building block in synthetic chemistry.
Q & A
Q. How can researchers optimize the synthesis of Octahydropentalen-3a-amine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves adjusting reaction parameters such as temperature, pressure, and reactant stoichiometry. For hydrochloride salts, the free amine is often treated with hydrochloric acid under controlled conditions to form the salt . Continuous flow reactors and automated systems can enhance reproducibility and scalability by maintaining precise control of these parameters . Purity can be monitored via HPLC or spectrophotometric methods (e.g., oxidative coupling reactions using validated protocols) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Mandatory safety measures include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact .
- Proper ventilation in synthesis and storage areas to prevent inhalation hazards.
- Segregation of chemical waste in labeled containers for professional disposal to mitigate environmental risks .
Emergency protocols should address spills (neutralization with inert absorbents) and exposure (immediate rinsing with water and medical consultation) .
Q. Which analytical techniques are most reliable for assessing the purity of this compound?
- Methodological Answer :
- Spectrophotometry : UV-Vis analysis via oxidative coupling reactions (e.g., with 4-aminoantipyrine) provides rapid quantification .
- Chromatography : HPLC or GC-MS with reference standards (e.g., Pharmacopoeia guidelines) ensures specificity .
- Titration : Non-aqueous titrimetry using perchloric acid in glacial acetic acid is suitable for hydrochloride salts .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?
- Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, or hydration states. A systematic approach includes:
- Replicating experiments under standardized conditions (e.g., 25°C, controlled humidity).
- Using computational models (e.g., COSMO-RS) to predict solubility based on molecular interactions .
- Validating results with multiple techniques (e.g., gravimetric analysis, NMR spectroscopy) .
Q. What strategies are effective for characterizing the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Provides definitive structural data but requires high-quality single crystals .
- NMR Spectroscopy : 2D NOESY or ROESY experiments can identify spatial proximity of protons in complex bicyclic structures .
- Circular Dichroism (CD) : Useful for correlating optical activity with stereoisomerism in chiral centers .
Q. How should researchers address discrepancies between theoretical and experimental partition coefficients (logP) for this compound?
- Methodological Answer :
- Validate experimental logP using shake-flask methods with octanol/water systems, ensuring pH control to account for ionization .
- Cross-check computational predictions (e.g., via ChemAxon or ACD/Labs software) with empirical data.
- Investigate potential hydration effects or impurities influencing hydrophobicity measurements .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data in pharmacological studies involving this compound?
- Methodological Answer :
- Use nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC50/IC50 values.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Include replicates (n ≥ 3) and report confidence intervals to ensure robustness .
Q. How can researchers ensure reproducibility in synthetic protocols for this compound across different laboratories?
- Methodological Answer :
- Document all parameters (e.g., stirring speed, cooling rates) using standardized templates .
- Share raw analytical data (e.g., NMR spectra, chromatograms) in open-access repositories.
- Validate methods through inter-laboratory studies and reference materials (e.g., certified purity standards) .
Safety and Regulatory Compliance
Q. What are the key considerations for transporting this compound between research facilities?
- Methodological Answer :
Q. How should researchers mitigate risks when scaling up synthesis from milligram to gram quantities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
